molecular formula C8H7BrN2O B3123151 (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 30489-47-5

(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Numéro de catalogue: B3123151
Numéro CAS: 30489-47-5
Poids moléculaire: 227.06 g/mol
Clé InChI: WJSGJIBYPNOLBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol ( 30489-47-5) is a high-value heterocyclic building block with a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is specifically recognized for its role as a key intermediate in the synthesis of phosphonocarboxylate derivatives that are potent inhibitors of Rab geranylgeranyl transferase (RGGT) . RGGT is a significant therapeutic target responsible for the post-translational prenylation of Rab GTPases, which are involved in critical cellular processes like membrane and vesicle trafficking . Inhibitors derived from this chemical scaffold disrupt protein prenylation and are invaluable tools for probing the molecular mechanisms of diseases linked to trafficking imbalances . Researchers are advised to store the product sealed in a dry environment at 2-8°C to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSGJIBYPNOLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the cyclization and subsequent bromination without the need for a base .

Industrial Production Methods: While specific industrial production methods for (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: (6-Bromoimidazo[1,2-a]pyridin-3-yl)carboxylic acid.

    Reduction: (6-Hydroxyimidazo[1,2-a]pyridin-3-yl)methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is primarily explored for its potential as a therapeutic agent. Its applications include:

  • Bromodomain Inhibition : The compound has been identified as a bromodomain inhibitor, which may be useful in treating various diseases, including cancers and autoimmune disorders. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing crucial roles in gene regulation and chromatin dynamics .
  • Cancer Treatment : Research indicates that this compound can inhibit the growth of cancer cells by targeting bromodomains associated with oncogenic transcription factors. It has shown promise in preclinical studies for the treatment of multiple types of cancer, including breast and prostate cancer .

Biological Research

The compound is also significant in biological studies due to its potential effects on cellular mechanisms:

  • Anti-inflammatory Properties : Studies suggest that (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
  • Enzyme Interaction Studies : As a substrate or inhibitor in enzymatic assays, this compound can help elucidate the mechanisms of various enzymes involved in metabolic pathways.

Synthesis of Novel Compounds

(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol serves as an important intermediate in the synthesis of other biologically active compounds:

  • Pharmaceutical Development : It is utilized in the synthesis of novel therapeutic agents through chemical modifications that enhance efficacy and reduce side effects.

Case Studies

Study ReferenceFocusFindings
Patent WO2017066876A1Bromodomain InhibitionDemonstrated efficacy against various neoplasms; potential for development into a drug candidate .
Journal of Medicinal ChemistryAnti-inflammatory ActivityShowed significant reduction in inflammatory markers in vitro; suggests potential for treating chronic inflammation .

Mécanisme D'action

The mechanism of action of (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Physicochemical Properties

Key properties inferred from structurally related compounds include:

  • LogP : Estimated ~1.5–2.0 (moderate lipophilicity due to Br and polar -CH₂OH groups).

Comparison with Structurally Similar Compounds

Below is a detailed comparison with five analogs, highlighting structural, synthetic, and functional differences.

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 136117-71-0)

  • Structure : Bromine at 6-position; hydroxymethyl at 2-position.
  • Molecular Weight : 227.06 g/mol (same as 3-yl isomer).
  • Safety data indicate hazards (H315: skin irritation; H319: eye irritation) .
  • Applications : Less commonly reported in pharmacological studies compared to the 3-yl isomer.

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (CAS: 1520373-01-6)

  • Structure : Fluoro substituent at 6-position; hydroxymethyl at 3-position.
  • Molecular Weight : 166.16 g/mol.
  • Key Differences :
    • Fluorine’s electronegativity enhances metabolic stability compared to bromine.
    • Lower molecular weight and reduced steric hindrance may improve membrane permeability .
  • Applications: Potential use in CNS-targeting drugs due to fluorine’s blood-brain barrier penetration.

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: 944896-42-8)

  • Structure : Carboxylic acid at 3-position; bromine at 6-position.
  • Molecular Weight : 241.03 g/mol.
  • Key Differences :
    • Carboxylic acid group increases acidity (pKa ~4–5), enabling salt formation for improved solubility.
    • Used in metal-catalyzed couplings (e.g., amide bond formation) .
  • Applications : Common intermediate for conjugating pharmacophores via carboxylate chemistry.

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS: 1284293-40-8)

  • Structure : Phenyl ketone at 3-position; bromine at 6-position.
  • Molecular Weight : 301.14 g/mol.
  • Hazard profile includes warnings for acute toxicity (H302) and respiratory irritation (H335) .
  • Applications : Investigated in kinase inhibitor development (e.g., PI3-K inhibitors) .

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone (CAS: 30493-41-5)

  • Structure : Acetyl group at 3-position; bromine at 6-position.
  • Molecular Weight : 225.05 g/mol.
  • Key Differences :
    • Acetyl group enhances electrophilicity, facilitating nucleophilic substitutions.
    • Lower polarity compared to hydroxymethyl derivatives may reduce solubility .
  • Applications : Intermediate for synthesizing pyrazoline derivatives with anti-inflammatory activity .

Tabulated Comparison of Key Features

Compound Name (CAS) Molecular Weight (g/mol) Functional Group Key Applications Hazards (GHS)
(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (30489-47-5) 227.06 -CH₂OH Kinase inhibitor intermediate Data limited
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (136117-71-0) 227.06 -CH₂OH Synthetic intermediate H315, H319
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol (1520373-01-6) 166.16 -CH₂OH CNS drug candidate Not specified
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (944896-42-8) 241.03 -COOH Conjugation chemistry Not specified
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (1284293-40-8) 301.14 -COPh Kinase inhibitors (PI3-K) H302, H335

Activité Biologique

(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring system and a hydroxymethyl group at the 3rd position. This unique structure contributes to its reactivity and potential biological activity. The presence of both bromine and hydroxymethyl groups allows for further functionalization, making it a versatile scaffold for drug development.

Target Pathways

Research indicates that compounds similar to (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol often interact with key biochemical pathways involved in cancer progression. Notably, aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently associated with tumorigenesis and poor prognosis.

Biochemical Interactions

The compound has been shown to inhibit rab11a prenylation at concentrations as low as 25 μM, which is significant for its potential role in cancer therapy. Additionally, studies suggest that its structural similarity to other imidazo derivatives allows it to interact with various kinases involved in cancer cell growth and apoptosis induction.

Anticancer Properties

Several studies have highlighted the anticancer potential of (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. For instance, it has been evaluated for its ability to inhibit cell growth in various cancer cell lines. The compound's derivatives have shown promising results in inducing apoptosis and inhibiting proliferation in cancer cells .

Antimicrobial Effects

In addition to its anticancer properties, there is emerging evidence that (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol exhibits antimicrobial activity. Its derivatives have been explored for their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-a]pyridine Parent compound without substituentsBasic scaffold for various derivatives
(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanol Chlorine instead of bromineDifferent reactivity profile
(6-Methylimidazo[1,2-a]pyridin-3-yl)methanol Methyl group at position 6Exhibits significant anticancer activity

The unique combination of bromine and hydroxymethyl groups in (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol enhances its reactivity and biological activity compared to these similar compounds.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various imidazo derivatives on HeLa cells. The results indicated that several compounds exhibited IC50 values below 150 μM, demonstrating significant cytotoxicity. Among these derivatives, (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol showed promising results warranting further investigation into its mechanism of action and therapeutic potential .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol derivatives against common bacterial strains. The results indicated effective inhibition at varying concentrations, suggesting potential as an antimicrobial agent in clinical settings .

Q & A

Basic Research Question

  • ¹H-NMR : The hydroxymethyl (-CH₂OH) group appears as a triplet (~δ 4.5–5.0 ppm), while the bromine substituent deshields adjacent protons, shifting aromatic signals downfield .
  • IR : A broad O-H stretch (~3200–3400 cm⁻¹) and C-Br vibration (~600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₈H₇BrN₂O), and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) validate the structure .

What strategies are effective for functionalizing the bromine substituent to synthesize novel derivatives?

Advanced Research Question
The bromine atom enables cross-coupling reactions for diversification:

  • Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Buchwald-Hartwig : Introduce amines via Pd-mediated C-N coupling .
  • Microwave-Assisted Reactions : Improve efficiency in Mizoroki–Heck reactions for coupling with alkenes/alkynes .
    Challenge : Steric hindrance from the imidazo[1,2-a]pyridine ring may require tailored ligands (e.g., XPhos) .

How do steric and electronic effects of the bromine substituent influence reactivity and stability?

Advanced Research Question

  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the 6-position, facilitating nucleophilic substitution but reducing stability under basic conditions .
  • Steric Effects : The bulky bromine atom hinders reactions at adjacent positions, necessitating optimized catalysts (e.g., bulky phosphine ligands) .
    Comparison : Chloro analogs exhibit similar reactivity but lower steric demand, while methyl groups increase electron density but reduce substitution potential .

What challenges arise in achieving regioselectivity during derivative synthesis, and how can they be mitigated?

Advanced Research Question

  • Regioselectivity Issues : Competing reactions at the 2- and 6-positions of the imidazo[1,2-a]pyridine core may occur due to resonance stabilization .
  • Mitigation :
    • Use directing groups (e.g., esters) to steer reactivity .
    • Microwave heating enhances regiocontrol in Mizoroki–Heck reactions .

How can computational chemistry predict reactivity and biological interaction mechanisms?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Simulates binding to biological targets (e.g., PI3-Kα inhibitors) by analyzing hydrogen bonding and steric complementarity .
    Example : Retrosynthesis tools (e.g., AI-powered platforms) propose feasible synthetic routes via databases like Reaxys .

What analytical methods resolve contradictions in spectroscopic data for derivatives?

Advanced Research Question

  • HRMS : Resolves ambiguities in molecular weight (e.g., distinguishing [M+H]⁺ from adducts) .
  • 2D-NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra .
  • X-ray Crystallography : Confirms absolute configuration when NMR data is inconclusive .

How does the hydroxymethyl group affect solubility and bioavailability?

Basic Research Question

  • Solubility : The polar -CH₂OH group enhances water solubility compared to non-hydroxylated analogs but may reduce membrane permeability .
  • Bioavailability : Prodrug strategies (e.g., esterification) improve lipophilicity for cellular uptake .

What are best practices for handling and storing (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol?

Basic Research Question

  • Storage : 2–8°C in airtight, light-protected containers to prevent oxidation .
  • Safety : Use PPE (gloves, goggles) due to irritant properties (Xi hazard) .

How does the 6-bromo substituent impact biological activity in SAR studies?

Advanced Research Question

  • Biological Activity : Bromine’s size and electronegativity enhance binding to hydrophobic pockets in enzymes (e.g., PI3-Kα inhibitors) compared to smaller halogens (IC₅₀: ~3 µM for bromo vs. 10 µM for chloro analogs) .
  • Comparison : Methyl or fluoro groups at the 6-position alter electronic profiles, reducing affinity for certain targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol
Reactant of Route 2
(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.